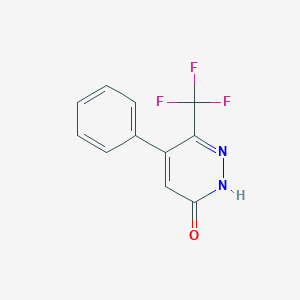

5-Phenyl-6-trifluoromethyl-2H-pyridazine-3-one

Cat. No. B8325815

M. Wt: 240.18 g/mol

InChI Key: XWCCMEZDZXRUSL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09422296B2

Procedure details

To a stirred solution of 5-phenyl-6-trifluoromethyl-2H-pyridazine-3-one (D2) (20.66 g, 0.086 mol) in acetonitrile (150 ml) was added phosphorous oxychloride (20 ml, 0.215 mmol) and the reaction heated at reflux for 1 h. After this period, the reaction mixture was poured into a saturated solution of sodium hydrogen carbonate, ice and dichloromethane. Further solid sodium hydrogen carbonate was then added until gas evolution had ceased. The organic layer was then separated, dried (Na2SO4) and the solvents evaporated in vacuo. The crude residue was then filtered through silica gel, eluting with dichloromethane, in order to remove the minor isomer. After evaporation of the solvent, the crude product was then re-purified by column chromatography (silica; 0-25% ethyl acetate/heptane) to yield D3 (7.1 g, 32%). C11H6ClF3N2 requires 258; Found 259 (MH+).

Quantity

20.66 g

Type

reactant

Reaction Step One

Name

Yield

32%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([C:7]2[C:12]([C:13]([F:16])([F:15])[F:14])=[N:11][NH:10][C:9](=O)[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(Cl)(Cl)([Cl:20])=O.C(=O)([O-])O.[Na+].ClCCl>C(#N)C>[Cl:20][C:9]1[N:10]=[N:11][C:12]([C:13]([F:16])([F:15])[F:14])=[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:8]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20.66 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C1=CC(NN=C1C(F)(F)F)=O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 1 h

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After this period

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was then separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents evaporated in vacuo

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crude residue was then filtered through silica gel

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with dichloromethane, in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the minor isomer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After evaporation of the solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product was then re-purified by column chromatography (silica; 0-25% ethyl acetate/heptane)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC(=C(N=N1)C(F)(F)F)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.1 g | |

| YIELD: PERCENTYIELD | 32% | |

| YIELD: CALCULATEDPERCENTYIELD | 12768.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |